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lysinamide

Cat. No.: B1606346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the

synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. This peptide is a potent

and highly selective agonist for the mu (µ)-opioid receptor, a member of the G-protein coupled

receptor (GPCR) family. This document outlines its binding affinity, functional activity, and the

associated signaling pathways. Detailed experimental protocols for key in vitro assays are also

provided to facilitate further research and drug development efforts.

Core Properties of Tyr-Arg-Phe-Lys-NH2 (DALDA)
Tyr-Arg-Phe-Lys-NH2 (DALDA) is a synthetic opioid peptide derived from the naturally

occurring dermorphin. Its structure is characterized by the presence of a D-arginine at the

second position, which contributes to its metabolic stability. DALDA is a valuable tool for

studying the pharmacology of the mu-opioid receptor due to its high affinity and selectivity.

Data Presentation: Quantitative In Vitro Data
The following tables summarize the key quantitative data for the in vitro characterization of Tyr-

Arg-Phe-Lys-NH2.

Table 1: Opioid Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (DALDA)
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Receptor
Subtype

Radioligand Preparation Ki (nM) Reference

Mu (µ) [3H]-DAMGO Not Specified 1.69 [1]

Mu (µ)

3H-Tyr-D-Ala-

Gly-Phe-(N-Me)-

Gly-ol

Not Specified 2.3 ± 0.4 [2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki

value indicates a higher binding affinity. [3H]-DAMGO: A commonly used radiolabeled selective

agonist for the mu-opioid receptor.

Table 2: Opioid Receptor Selectivity of a DALDA derivative, [Dmt1]DALDA

Receptor Subtype Ki (nM) Reference

Mu (µ)1 0.05 [3]

Mu (µ)2 0.27 [3]

Delta (δ) 116 [3]

Kappa (κ)1 21.2 [3]

[Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a closely related, highly potent analog of

DALDA.

Table 3: Functional Activity of Tyr-Arg-Phe-Lys-NH2 (DALDA) and its analog [Dmt1]DALDA
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Assay Peptide EC50 (nM)
Emax (% of
DAMGO)

Preparation Reference

[35S]GTPγS

Binding

[Dmt1]DALD

A

Not specified,

but 292-fold

more potent

than DALDA

Full agonist Not Specified [4]

[35S]GTPγS

Binding

[Dmt1]DALD

A

More potent

than DAMGO

Partial

agonist

Brain and

spinal cord

membranes

[5]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the

maximal response. Emax (Maximum effect): The maximum response achievable by a drug.

[35S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins by

an agonist.

Signaling Pathways of Tyr-Arg-Phe-Lys-NH2
As a mu-opioid receptor agonist, Tyr-Arg-Phe-Lys-NH2 activates intracellular signaling

cascades through the Gi/o family of heterotrimeric G-proteins. The canonical signaling pathway

involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. Additionally, the activation of the Gi/o pathway leads to the modulation of ion

channel activity.
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Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

Peptide Synthesis and Purification
Tyr-Arg-Phe-Lys-NH2 can be synthesized using standard solid-phase peptide synthesis

(SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis
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Caption: General workflow for the solid-phase synthesis of Tyr-Arg-Phe-Lys-NH2.
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Protocol:

Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the

resin in a suitable solvent such as dimethylformamide (DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a

solution of 20% piperidine in DMF.

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the

deprotected resin. Use a coupling agent such as HBTU/HOBt or DIC/HOBt in the presence

of a base like diisopropylethylamine (DIEA).

Washing: After coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to

remove excess reagents and byproducts.

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent

amino acid in the sequence (Phe, D-Arg(Pbf), Tyr(tBu)).

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the

side-chain protecting groups simultaneously using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash

several times to remove the cleavage byproducts.

Purification: Purify the crude peptide using preparative reverse-phase high-performance

liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized peptide by mass

spectrometry and analytical RP-HPLC.

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Radioligand Binding Assay (Competition Assay)
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This assay is used to determine the binding affinity (Ki) of Tyr-Arg-Phe-Lys-NH2 for the mu-

opioid receptor.

Workflow for Radioligand Competition Binding Assay
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Caption: Workflow for determining the binding affinity of Tyr-Arg-Phe-Lys-NH2.

Protocol:
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Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human

mu-opioid receptor or from brain tissue known to have a high density of these receptors.

Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of a

suitable radioligand (e.g., [3H]DAMGO) and a range of concentrations of Tyr-Arg-Phe-Lys-

NH2.

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time

at a controlled temperature (e.g., 60 minutes at 25°C).

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid

filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce

non-specific binding.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the

amount of bound radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of

the concentration of Tyr-Arg-Phe-Lys-NH2. Determine the IC50 value (the concentration that

inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay
This functional assay measures the ability of Tyr-Arg-Phe-Lys-NH2 to activate G-proteins

coupled to the mu-opioid receptor.

Protocol:

Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as

described for the radioligand binding assay.
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Assay Buffer: Use an assay buffer containing MgCl2, EDTA, NaCl, and GDP (e.g., 50 mM

Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 10 µM GDP, pH 7.4).

Incubation: Incubate the membranes with a range of concentrations of Tyr-Arg-Phe-Lys-NH2

in the presence of [35S]GTPγS.

Reaction Initiation: Start the binding reaction by adding the membranes to the assay plate.

Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-

stimulated [35S]GTPγS binding.

Termination and Separation: Terminate the reaction and separate bound from free

[35S]GTPγS by rapid filtration through glass fiber filters.

Quantification: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist

concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and

Emax values.

Calcium Mobilization Assay
This assay is suitable for assessing the functional activity of Tyr-Arg-Phe-Lys-NH2 if the mu-

opioid receptor is expressed in a cell line where it couples to the Gq pathway, or if a chimeric

G-protein (e.g., Gαqi) is co-expressed to redirect the signal through a calcium-mobilizing

pathway.

Protocol:

Cell Culture: Culture cells expressing the mu-opioid receptor in a 96-well, black-walled,

clear-bottom plate until they form a confluent monolayer.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

suitable buffer.

Incubation: Incubate the cells to allow for de-esterification of the dye.

Ligand Preparation: Prepare a dilution series of Tyr-Arg-Phe-Lys-NH2 in the assay buffer.
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Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the

baseline fluorescence, then add the different concentrations of the peptide and immediately

measure the change in fluorescence over time.

Data Analysis: The increase in fluorescence intensity corresponds to an increase in

intracellular calcium concentration. Plot the peak fluorescence response against the

logarithm of the agonist concentration to determine the EC50 value.

This technical guide provides a comprehensive overview of the in vitro characterization of Tyr-

Arg-Phe-Lys-NH2, offering valuable data and methodologies for researchers in the field of

opioid pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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